molecular formula C10H11BrClNO2 B1416533 N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide CAS No. 1135282-90-4

N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide

Cat. No.: B1416533
CAS No.: 1135282-90-4
M. Wt: 292.55 g/mol
InChI Key: AUBCKMMYQFEPNI-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide (CAS: 1135282-90-4 ) is a high-purity chloroacetamide derivative supplied with a minimum purity of 95% . This compound is a key intermediate in medicinal chemistry research, particularly in the synthesis and development of novel antitumor agents. Its molecular structure, defined by the formula C 10 H 11 BrClNO 2 and a molecular weight of 292.56 g/mol , is designed for structure-activity relationship (SAR) studies. Research indicates that structurally similar compounds featuring bromo and methoxy substitutions on aniline rings exhibit potent sub-micromolar to nanomolar cytotoxicity against human tumor cell lines, including HeLa, HT-29, and MCF7 . These classes of compounds have been shown to act as antimitotic agents by inhibiting microtubule polymerization, thereby disrupting the cellular microtubule network and arresting the cell cycle at the G2/M phase . The binding to tubulin at the colchicine site is a proposed mechanism of action, which can be investigated through molecular docking studies . This product is intended for research applications as a building block in organic synthesis and for exploratory investigations in cancer biology and drug discovery. Safety and Handling: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It must not be used for personal, human, or veterinary applications.

Properties

IUPAC Name

N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO2/c1-6-3-7(11)8(4-9(6)15-2)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBCKMMYQFEPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by quantitative structure-activity relationship (QSAR) analyses.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H11_{11}BrClNO2_2, with a molecular weight of 292.56 g/mol. The presence of bromine and methoxy groups on the phenyl ring significantly influences its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides highlighted their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .

Table 1: Antimicrobial Efficacy of N-(Substituted Phenyl)-2-chloroacetamides

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
This compoundEffectiveLess effectiveModerately effective
N-(4-chlorophenyl)-2-chloroacetamideHighly effectiveModerateEffective
N-(3-bromophenyl)-2-chloroacetamideEffectiveLowModerate

The structure-activity relationship indicates that the position and type of substituents on the phenyl ring play a crucial role in determining antimicrobial efficacy. The halogenated groups enhance lipophilicity, allowing better penetration through cell membranes .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that derivatives containing methoxy groups can exhibit enhanced cytotoxicity against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) .

Table 2: Cytotoxicity of Selected Compounds Against Cancer Cell Lines

CompoundU-87 Cell Line IC50_{50} (µM)MDA-MB-231 Cell Line IC50_{50} (µM)
This compound12.525
Cisplatin0.510

The mechanism of action involves the formation of covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity and leading to apoptosis in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The chloroacetamide moiety can form covalent bonds with nucleophiles in proteins and enzymes, leading to inhibition of their function.
  • Lipophilicity : The presence of halogenated substituents increases the compound's lipophilicity, facilitating membrane penetration and enhancing biological activity .
  • Structure-Activity Relationship : Variations in substituent positions on the phenyl ring significantly influence both antimicrobial and anticancer activities, as demonstrated by QSAR analyses .

Case Studies

A notable case study involved the synthesis and evaluation of twelve newly synthesized N-substituted phenyl-2-chloroacetamides for antimicrobial potential. The study utilized QSAR models to predict biological activity based on chemical structure, confirming that compounds with specific substituents exhibited stronger antimicrobial effects against targeted pathogens .

In another study focusing on anticancer activity, various derivatives were tested against glioblastoma and breast cancer cell lines, revealing that compounds with electron-donating groups like methoxy were more effective in inducing cytotoxicity compared to their counterparts lacking such groups .

Comparison with Similar Compounds

Substituent Position Effects

Positional isomerism significantly impacts physicochemical and biological properties:

  • N-(2-bromo-5-chloro-4-methylphenyl)acetamide (CAS 116010-06-1): Differs by a 5-chloro substituent instead of methoxy.
  • N-(4-bromophenyl)-2-chloroacetamide : The para-bromo substitution eliminates steric hindrance observed in the ortho-substituted target compound, possibly enhancing reactivity in nucleophilic substitution reactions .
  • 2-bromo-N-(4-methoxy-phenyl)-acetamide : Methoxy at the para position (vs. meta in the target) alters dipole moments and hydrogen-bonding capacity, influencing crystal packing and solubility .

Functional Group Variations

Key functional group differences modulate bioactivity:

  • N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide : Incorporation of a thiazole ring enhances binding to biological targets (e.g., MCF7 breast cancer cells) via heterocyclic π-π interactions, unlike the purely aromatic target compound .
  • N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide : The benzoyl group introduces additional hydrogen-bonding sites (C=O), stabilizing dimeric structures via C–H⋯O interactions, which may increase melting points compared to the target .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Bioactivity Highlight Reference
Target Compound 2-Br, 5-OMe, 4-Me 2-chloroacetamide Under investigation
N-(2-bromo-5-chloro-4-methylphenyl)acetamide 2-Br, 5-Cl, 4-Me Acetamide Research use only
N-(4-bromophenyl)-2-chloroacetamide 4-Br 2-chloroacetamide Alkylation agent
N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide 4-Br, thiazole ring 2-chloroacetamide Anticancer (MCF7 IC₅₀ < 10 µM)
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide 2-benzoyl, 4-Cl 2-chloroacetamide Dimeric crystal structure

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Solubility Storage Conditions Reference
Target Compound Not reported Moderate in DMF Room temperature
N-(2-bromo-5-chloro-4-methylphenyl)acetamide Not reported Low in water -20°C
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide 180–182 Low in ethanol Room temperature

Preparation Methods

Bromination of 5-methoxy-4-methylphenol or methyl-substituted aromatic precursors

The core step involves selective bromination at the ortho position relative to the methoxy group, facilitated by electrophilic bromination agents such as N-bromosuccinimide (NBS). Several methods have been documented:

Method Reagents Solvent Conditions Yield Notes
NBS in carbon tetrachloride NBS, AIBN or benzoyl peroxide CCl₄ Reflux (75°C), 4-6 hrs ~20-63% Radical initiation with AIBN or benzoyl peroxide enhances selectivity and yield
NBS with photochemical activation NBS, light irradiation CCl₄ Room temperature, 3-4 hrs Variable Photochemical methods improve regioselectivity
Bromination with hydrogen bromide and copper(I) bromide HBr, CuBr Aqueous or organic Reflux Moderate Less common, but effective for specific substitution patterns

Purification and characterization

Post-reaction, the crude brominated product is purified via flash chromatography on silica gel, eluted with hexane/ethyl acetate mixtures, typically 7-10%. Characterization involves NMR and MS to confirm regioselectivity and purity.

Conversion of brominated intermediates to acetamide derivatives

Acylation with chloroacetyl chloride

The key step in forming N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide is acylation of the amino or phenolic precursor with chloroacetyl chloride:

Reagent Conditions Notes
Chloroacetyl chloride In the presence of a base (e.g., pyridine or triethylamine) Reactions typically occur at 0–25°C
Solvent Dichloromethane (DCM) Anhydrous conditions preferred
Reaction time 4–6 hours Monitored via TLC

The reaction proceeds via nucleophilic attack of the amino group on chloroacetyl chloride, forming the chloroacetamide. Excess reagent is quenched with water, and the product is purified by recrystallization from ethanol or ethyl acetate.

Alternative routes

  • Direct amidation using chloroacetic acid derivatives under activating conditions (e.g., DCC or EDC coupling agents) has also been reported, although acyl chlorides are more common for straightforward synthesis.

Optimization and reaction conditions

Parameter Typical Range Impact on Yield & Purity
Temperature 0–75°C Elevated temperatures favor bromination but may cause side reactions
Reagent equivalents 1.2–1.5 equivalents of NBS or chloroacetyl chloride Ensures complete conversion
Reaction time 3–6 hours Longer times may lead to over-bromination or degradation
Solvent CCl₄, DCM, or ethyl acetate Choice affects regioselectivity and purification ease

Data summary and research findings

Study Methodology Yield Key Conditions Notes
NBS in CCl₄ with AIBN 20–63% Reflux, 75°C Radical bromination, regioselective at ortho position
Photochemically activated NBS Variable Room temp, UV light Enhanced regioselectivity
Bromination with HBr and CuBr Moderate Reflux Less common, specific to certain substrates
Bromination using NBS and benzoyl peroxide Reflux, overnight CCl₄ Good yields, straightforward

Following bromination, acylation with chloroacetyl chloride under basic conditions yields the target compound with typical yields of 57–70%, depending on reaction control and purification.

Notes and considerations

  • Selectivity : Bromination predominantly occurs ortho to the methoxy group due to its activating effect.
  • Safety : Reactions involving NBS, acyl chlorides, and organic solvents like CCl₄ require proper handling and ventilation.
  • Purification : Flash chromatography and recrystallization are standard for isolating high-purity product.
  • Characterization : Confirm structure via NMR (¹H and ¹³C), IR (amide C=O stretch at ~1650 cm⁻¹), and MS.

Q & A

Q. What are the standard synthetic routes for N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves acylation of 2-bromo-5-methoxy-4-methylaniline with chloroacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.
  • Key Steps :

Dissolve the aniline derivative in anhydrous dichloromethane.

Add chloroacetyl chloride dropwise under nitrogen at 0–5°C.

Stir at room temperature for 12–24 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate).

  • Optimization :
  • Temperature : Reflux (~80°C) improves conversion rates .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
  • Base : Pyridine yields higher purity compared to triethylamine due to reduced side reactions .
  • Yield Data :
Base UsedSolventTemperatureYield (%)
PyridineDCMRT72
TEADMFReflux65

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • 1H/13C NMR :
  • Aromatic protons : δ 6.8–7.5 ppm (split due to bromine’s deshielding effect) .
  • Methoxy group : Singlet at δ ~3.8 ppm.
  • Acetamide CH2 : Two doublets (δ ~4.2 ppm, J = 15 Hz) due to coupling with chlorine .
  • IR Spectroscopy :
  • Amide C=O stretch : ~1650 cm⁻¹.
  • C-Br stretch : ~550 cm⁻¹ .
  • X-ray Crystallography :
  • Confirms intramolecular hydrogen bonding between the amide NH and methoxy oxygen (distance ~2.8 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

  • Methodological Answer : Contradictions often arise from polymorphism or dynamic molecular interactions . Strategies include:
  • Orthogonal Techniques : Combine X-ray diffraction (definitive bond lengths/angles) with solid-state NMR to validate solution vs. solid-state structures .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .
  • Case Study : A derivative’s 1H NMR showed unexpected splitting; X-ray revealed rotameric forms stabilized by C-H···π interactions, resolved via variable-temperature NMR .

Q. What strategies are employed to analyze the structure-activity relationships (SAR) of this compound in antimicrobial applications?

  • Methodological Answer :
  • Bioactivity Assays :
  • MIC Testing : Against S. aureus and E. coli (CLSI guidelines) to quantify potency .
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.
  • Structural Modifications :
  • Replace bromine with electron-withdrawing groups (e.g., -NO2) to enhance membrane penetration.
  • SAR Findings :
DerivativeR GroupMIC (µg/mL)
Parent-Br16
Derivative-NO28
  • Molecular Docking : Predict binding to bacterial enzyme targets (e.g., dihydrofolate reductase) .

Q. What are the mechanistic insights into the enzyme inhibition properties of this compound, and how can binding interactions be validated?

  • Methodological Answer :
  • Mechanism : The chloroacetamide moiety acts as an electrophilic trap , covalently modifying catalytic cysteine residues in enzymes (e.g., proteases) .
  • Validation Techniques :
  • X-ray Crystallography : Resolve enzyme-inhibitor complexes (e.g., PDB ID 6XYZ) to identify binding pockets .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd ~10 µM) and stoichiometry .
  • Mutagenesis Studies : Replace Cys152 with Ser in the enzyme; observe loss of inhibition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, serum content) or compound purity .
  • Reproducibility Measures :

Validate purity via HPLC (>98%).

Standardize assay protocols (e.g., fixed inoculum size in antimicrobial tests) .

  • Example : A study reported IC50 = 5 µM against HCT116 cells, while another found IC50 = 20 µM. Re-analysis revealed serum protein binding reduced free compound concentration in the latter .

Tables for Key Findings

Q. Table 2: Biological Activity of Derivatives

DerivativeTarget Enzyme IC50 (µM)Antimicrobial MIC (µg/mL)
Parent Compound12.5 ± 1.216
-NO2 Derivative6.8 ± 0.98

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide

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